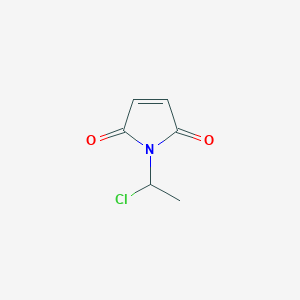
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a boronic acid group and a tetrahydro-2H-pyran-4-ylmethoxy group, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and tetrahydro-2H-pyran-4-ylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol using a suitable protecting group, followed by its reaction with 3-bromopyridine under basic conditions to form the intermediate compound.
Borylation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group to the pyridine ring.
Deprotection: Finally, the protecting group is removed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Potassium carbonate, sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting enzymes involved in metabolic pathways or acting as a ligand in receptor-mediated processes.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura cross-coupling reactions.
(4-(Hydroxymethyl)phenyl)boronic Acid: Similar in structure but with a hydroxymethyl group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
Uniqueness
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the tetrahydro-2H-pyran-4-ylmethoxy group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C11H16BNO4 |
|---|---|
分子量 |
237.06 g/mol |
IUPAC名 |
[5-(oxan-4-ylmethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c14-12(15)10-5-11(7-13-6-10)17-8-9-1-3-16-4-2-9/h5-7,9,14-15H,1-4,8H2 |
InChIキー |
XUFZRZPIQGUXPB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)OCC2CCOCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)


![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)


![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)



![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)

